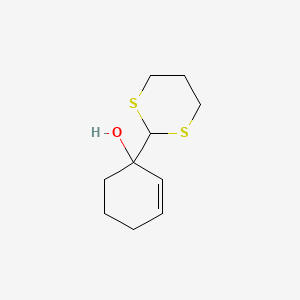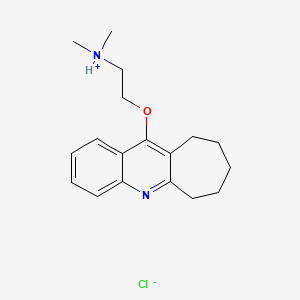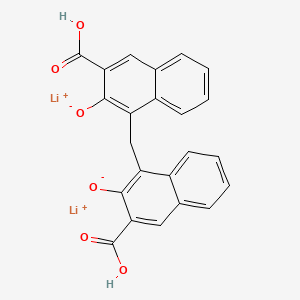
2-Naphthalenecarboxylic acid, 4,4'-methylenebis[3-hydroxy-, dilithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 4,4’-methylenebis[3-hydroxy-, dilithium salt] is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes two naphthalene rings connected by a methylene bridge and substituted with carboxylic acid and hydroxyl groups. The presence of lithium ions further enhances its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,4’-methylenebis[3-hydroxy-, dilithium salt] typically involves the following steps:
Formation of 2-Naphthalenecarboxylic Acid: This can be achieved through the oxidation of 2-methylnaphthalene using potassium permanganate in an alkaline medium.
Methylenebis[3-hydroxy-] Substitution:
Lithium Salt Formation: The final step involves the neutralization of the carboxylic acid groups with lithium hydroxide to form the dilithium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Using large reactors for the oxidation of 2-methylnaphthalene.
Catalytic Substitution: Employing industrial catalysts to ensure high yield and purity.
Neutralization: Using lithium hydroxide in controlled environments to produce the dilithium salt.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4,4’-methylenebis[3-hydroxy-, dilithium salt] undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or alkaline conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens or nitro groups using halogenating agents or nitrating mixtures.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced naphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene compounds.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4,4’-methylenebis[3-hydroxy-, dilithium salt] has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug delivery systems.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,4’-methylenebis[3-hydroxy-, dilithium salt] involves:
Molecular Targets: Interacting with specific enzymes and receptors in biological systems.
Pathways Involved: Modulating signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Naphthoic Acid: Similar structure but lacks the methylene bridge and lithium ions.
4,4’-Methylenebis(3-hydroxy-2-naphthoic acid): Similar but with different metal ions (e.g., sodium instead of lithium).
Uniqueness
Properties
CAS No. |
59413-58-0 |
|---|---|
Molecular Formula |
C23H14Li2O6 |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
dilithium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate |
InChI |
InChI=1S/C23H16O6.2Li/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);;/q;2*+1/p-2 |
InChI Key |
WOVQWDBCQLVNRC-UHFFFAOYSA-L |
Canonical SMILES |
[Li+].[Li+].C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O |
Related CAS |
130-85-8 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


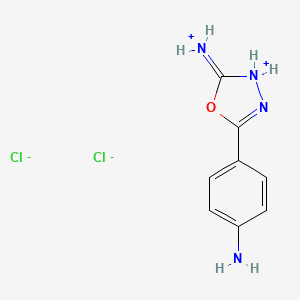
![4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13763273.png)

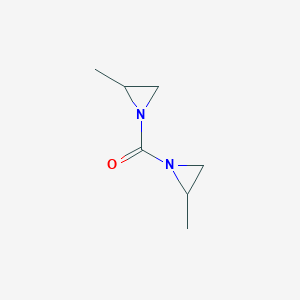
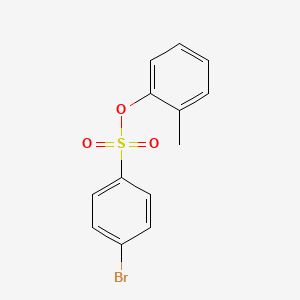
![2',4'-Difluoro-3-(methylcarbamoyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763304.png)
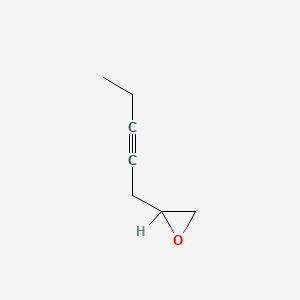
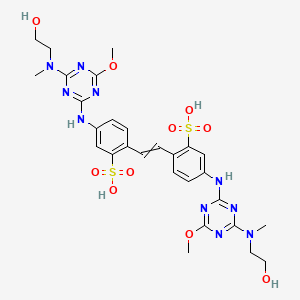
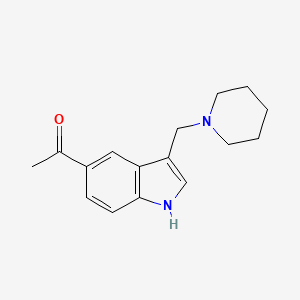
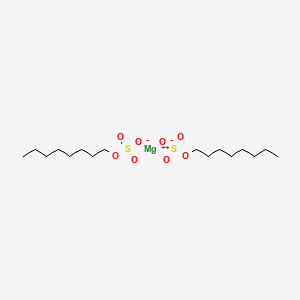
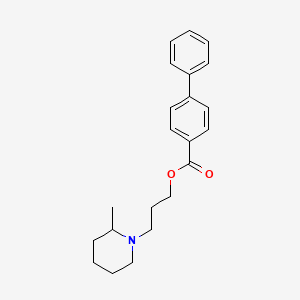
![9-Octadecenoic acid (9Z)-, [[2-[bis(2-hydroxypropyl)amino]ethyl]imino]bis(1-methyl-2,1-ethanediyl) ester](/img/structure/B13763337.png)
